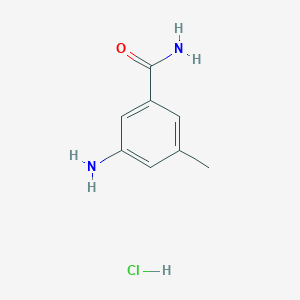

3-Amino-5-methylbenzamide;hydrochloride

Description

BenchChem offers high-quality 3-Amino-5-methylbenzamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-methylbenzamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-5-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c1-5-2-6(8(10)11)4-7(9)3-5;/h2-4H,9H2,1H3,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKUGQHDFIXZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques for 3 Amino 5 Methylbenzamide;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For 3-Amino-5-methylbenzamide (B1523895), the spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the amino and amide groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The amino group (-NH₂) is an electron-donating group, while the benzamide (B126) group (-CONH₂) is electron-withdrawing.

In a deuterated solvent like DMSO-d₆, the expected signals for 3-Amino-5-methylbenzamide would be:

Aromatic Protons (Ar-H): The three protons on the benzene ring would appear in the aromatic region, typically between 6.0 and 8.0 ppm. Due to their positions relative to the substituents, they would likely appear as distinct singlets or narrow multiplets.

Methyl Protons (-CH₃): The protons of the methyl group are in a relatively shielded environment and would produce a sharp singlet, typically around 2.2-2.4 ppm. rsc.org

Amine Protons (-NH₂): The two protons of the primary amine group would give rise to a broad singlet, with a chemical shift that can vary but is often observed around 5.0-5.5 ppm in DMSO-d₆.

Amide Protons (-CONH₂): The primary amide protons are typically deshielded and often appear as two separate broad singlets due to hindered rotation around the C-N bond, usually in the range of 7.0-8.0 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Amino-5-methylbenzamide

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Amide (-CONH₂) | ~7.0 - 8.0 | Two Broad Singlets | Deshielded protons, may exchange with D₂O. |

| Aromatic (Ar-H) | ~6.5 - 7.5 | Singlets / Multiplets | Positions influenced by -NH₂ and -CONH₂ groups. |

| Amine (-NH₂) | ~5.0 - 5.5 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| Methyl (-CH₃) | ~2.2 - 2.4 | Singlet | Shielded aliphatic protons. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a broadband decoupled spectrum, each unique carbon atom gives a single peak. For 3-Amino-5-methylbenzamide, eight distinct signals are expected.

Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and appears at the lowest field, typically in the range of 168-172 ppm. rsc.orgrsc.org

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts between approximately 110 and 150 ppm. The carbons directly attached to the substituents (C1-CONH₂, C3-NH₂, C5-CH₃) will have their shifts significantly influenced. The carbon attached to the amino group (C3) will be shielded (shifted upfield), while the carbon attached to the benzamide group (C1) will be deshielded (shifted downfield). General ranges for substituted benzenes are well-established. organicchemistrydata.org

Methyl Carbon (-CH₃): The methyl carbon is highly shielded and will appear at the highest field, typically around 20-22 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Amino-5-methylbenzamide

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 168 - 172 | Most deshielded carbon. |

| Aromatic (C-NH₂) | 145 - 150 | Carbon attached to the electron-donating amino group. |

| Aromatic (C-CH₃) | 138 - 142 | Carbon attached to the methyl group. |

| Aromatic (C-CONH₂) | 133 - 137 | Carbon attached to the electron-withdrawing amide group. |

| Aromatic (CH) | 110 - 130 | Unsubstituted aromatic carbons. |

| Methyl (-CH₃) | 20 - 22 | Most shielded carbon. |

For unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (COrrelation SpectroscopY): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In 3-Amino-5-methylbenzamide, a COSY spectrum would primarily show cross-peaks between adjacent aromatic protons, confirming their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments show correlations between protons and the carbons to which they are directly attached (one-bond coupling). youtube.com An HMQC or HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For example, it would show a cross-peak between the methyl proton signal (~2.3 ppm) and the methyl carbon signal (~21 ppm), and connect each aromatic proton signal to its specific aromatic carbon signal. uvic.ca

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Benzamide Analogues

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For 3-Amino-5-methylbenzamide (C₈H₁₀N₂O), the exact mass is 150.0793 Da. biosynth.com In its hydrochloride form, the compound would likely be analyzed after protonation in the mass spectrometer.

Under electrospray ionization (ESI) conditions, the compound would be observed as the protonated molecule [M+H]⁺ at m/z 151.0866. nih.gov The fragmentation of benzamides is well-characterized. A common fragmentation pathway involves the cleavage of the amide bond. rsc.org

Key expected fragmentation patterns for the [M+H]⁺ ion of 3-Amino-5-methylbenzamide include:

Loss of Ammonia (B1221849) (NH₃): Cleavage of the C-N bond of the amide can lead to the loss of ammonia, resulting in the formation of a stable acylium ion.

Formation of Benzoyl-type Cations: The primary fragmentation often results in a substituted benzoyl cation. Subsequent loss of carbon monoxide (CO) from this ion is a characteristic fragmentation pathway for aromatic carbonyl compounds.

Table 3: Predicted Mass Spectrometry Data for 3-Amino-5-methylbenzamide

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 151.0866 | Protonated molecular ion. |

| [M+H - NH₃]⁺ | 134.0597 | Loss of ammonia from the amide group. |

| [M+H - NH₃ - CO]⁺ | 106.0648 | Subsequent loss of carbon monoxide. |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman Studies of 3-Amino-5-methylbenzamide

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of laser light (FT-Raman), which correspond to specific molecular vibrations.

FT-IR Spectroscopy: The FT-IR spectrum of 3-Amino-5-methylbenzamide would display characteristic absorption bands for its functional groups. The analysis of related N-methylacetamide shows distinct regions for amide bands. nih.gov

N-H Stretching: The primary amine (-NH₂) and primary amide (-CONH₂) groups will show N-H stretching vibrations in the region of 3100-3500 cm⁻¹. Typically, primary amines show two bands (symmetric and asymmetric stretching), as do primary amides.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band for the amide carbonyl stretch is expected around 1640-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum. nih.gov

N-H Bending (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, occurs around 1590-1650 cm⁻¹.

C-N Stretching (Amide III band): This vibration appears in the 1250-1350 cm⁻¹ region. nih.gov

Aromatic C=C Stretching: Medium to weak absorptions from the benzene ring skeletal vibrations are expected in the 1450-1600 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov Aromatic ring vibrations and symmetric non-polar bonds often produce strong signals in Raman spectra. For 3-Amino-5-methylbenzamide, strong Raman scattering would be expected for the aromatic ring breathing modes and the symmetric C-CH₃ stretch, while the polar C=O and N-H groups would be less intense compared to their FT-IR absorptions. chemicalbook.com

Table 4: Predicted Vibrational Frequencies for 3-Amino-5-methylbenzamide

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | -NH₂ / -CONH₂ | 3100 - 3500 | Strong, Broad |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | -CONH₂ | 1640 - 1680 | Strong, Sharp |

| N-H Bend (Amide II) | -CONH₂ | 1590 - 1650 | Strong |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium-Weak |

| C-N Stretch (Amide III) | -CONH₂ | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Benzamide Systems

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption is characteristic of the chromophores present in the molecule. The primary chromophore in 3-Amino-5-methylbenzamide is the substituted benzene ring conjugated with the carbonyl group.

The spectrum is expected to show absorptions arising from π → π* transitions associated with the aromatic system. Compared to unsubstituted benzamide, the presence of the amino group (-NH₂), a powerful auxochrome, is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The methyl group has a smaller, also bathochromic, effect.

For aminobenzaldehyde, a related structure, absorption bands are noted around 235-240 nm and 300-320 nm. researchgate.net Therefore, 3-Amino-5-methylbenzamide is predicted to have two main absorption bands:

A high-energy π → π* transition (similar to the E2-band in benzene) below 250 nm.

A lower-energy π → π* transition (similar to the B-band in benzene) at a longer wavelength, likely between 280 nm and 320 nm, due to the extended conjugation and the influence of the amino group.

The n → π* transition of the carbonyl group is also possible but is often weak and may be obscured by the much stronger π → π* bands.

Table 5: Predicted UV-Vis Absorption Maxima for 3-Amino-5-methylbenzamide

| Transition Type | Predicted λₘₐₓ (nm) | Description |

| π → π | ~230 - 250 | High-energy transition of the substituted aromatic system. |

| π → π | ~280 - 320 | Lower-energy transition, red-shifted by the -NH₂ auxochrome. |

Reaction Mechanisms and Chemical Transformations of 3 Amino 5 Methylbenzamide Derivatives

Elucidation of Reaction Pathways Involving the Amide Moiety

The amide group is a cornerstone of the benzamide (B126) structure, and its reactivity is central to many transformations. Key reaction pathways involving the amide moiety include hydrolysis, reduction, and transamidation.

Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes the amino group a better leaving group, and reformation of the carbonyl double bond results in the formation of a carboxylic acid and an ammonium (B1175870) ion. libretexts.org In basic conditions, the hydrolysis of benzamides, including N-methyl and N,N-dimethylbenzamide, can also occur. acs.org

Reduction: The amide functionality can be reduced to an amine. For instance, lithium aluminum hydride is a common reagent for this transformation. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the formation of a complex and subsequent elimination of the oxygen atom to yield the corresponding amine. libretexts.org

Transamidation: This process involves the exchange of the amino group of the amide with another amine. This reaction can be catalyzed by various agents, including metal catalysts. The mechanism often involves the activation of the amide moiety by the catalyst, making the carbonyl carbon more susceptible to nucleophilic attack by the incoming amine. mdpi.com For example, the transamidation of acetamide (B32628) with benzylamine (B48309) has been studied, and the proposed mechanism involves the activation of the amide through proton transfer, followed by nucleophilic addition of the amine. mdpi.com

A summary of common reactions involving the amide moiety is presented in the table below.

| Reaction | Reagents/Conditions | Product |

| Acidic Hydrolysis | Concentrated HCl, heat | 3-Amino-5-methylbenzoic acid and Ammonium chloride |

| Basic Hydrolysis | NaOH, heat | Sodium 3-amino-5-methylbenzoate and Ammonia (B1221849) |

| Reduction | Lithium aluminum hydride (LiAlH4) | (3-Amino-5-methylphenyl)methanamine |

| Transamidation | Amine, Catalyst (e.g., metal catalyst) | N-substituted-3-amino-5-methylbenzamide |

Transformations of the Amino Group in Benzamide Derivatives

The primary amino group on the benzene (B151609) ring is a key site for a variety of chemical transformations, including nucleophilic substitution and oxidation reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in several substitution reactions.

Acylation: Aliphatic and aromatic primary amines can react with acid chlorides, anhydrides, and esters in a process known as acylation. ncert.nic.in This reaction involves the replacement of a hydrogen atom of the amino group with an acyl group, resulting in the formation of an amide. ncert.nic.in For example, the reaction of an amino-benzamide derivative with an acid chloride in the presence of a base like pyridine (B92270) would yield an N-acyl-aminobenzamide.

Alkylation: The amino group can also undergo alkylation when treated with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine displaces the halide from the alkyl halide. ncert.nic.in This can lead to the formation of secondary, tertiary amines, and even quaternary ammonium salts. ncert.nic.in

The amino group is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The oxidation of N-substituted amines to their corresponding amides is a significant transformation. chemrxiv.org While direct oxidation of the primary aromatic amine in 3-Amino-5-methylbenzamide (B1523895) can be complex, leading to various products, controlled oxidation is a key area of research. For instance, oxoammonium-catalyzed oxidation has been developed for the oxidation of N-substituted amines via a hydride transfer mechanism. chemrxiv.org Anodic oxidation of N-aryl substituted benzamides has also been investigated. researchgate.net

Reactivity of the Methyl Group in Benzamide Scaffolds

The methyl group attached to the benzene ring can also participate in chemical reactions, most notably oxidation. Under strong oxidizing conditions, such as with potassium permanganate (B83412) in acidic or basic media, the methyl group can be oxidized to a carboxylic acid. This transformation would convert a 3-amino-5-methylbenzamide derivative into a 3-aminobenzamide-5-carboxylic acid derivative. The metabolic conversion of N-methylbenzamides to N-hydroxymethyl compounds has also been studied, indicating that methyl groups in these scaffolds can be sites of oxidative metabolism. nih.gov

Mechanisms of Salt Formation and Dissociation for Hydrochloride Salts

The basic nature of the amino group in 3-Amino-5-methylbenzamide allows it to readily react with acids to form salts. The formation of a hydrochloride salt is a common example.

Salt Formation: In the presence of hydrochloric acid, the lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H+) from the acid. spectroscopyonline.com This acid-base reaction results in the formation of an ammonium salt, specifically a hydrochloride salt in this case. spectroscopyonline.comyoutube.com The resulting salt is an ionic compound, which often exhibits increased water solubility compared to the parent amine. spectroscopyonline.com

Dissociation: In aqueous solution, the hydrochloride salt can dissociate into the protonated amine (anilinium ion derivative) and the chloride ion. The extent of dissociation is dependent on the pH of the solution. The equilibrium between the protonated and unprotonated forms is a key characteristic of amine salts. pitt.eduresearchgate.net The dissociation constant of aniline (B41778) hydrochloride has been a subject of thermodynamic study. researchgate.net

The general reaction for the formation of the hydrochloride salt is as follows:

3-Amino-5-methylbenzamide + HCl ⇌ 3-Amino-5-methylbenzamide hydrochloride

Investigation of Regioselectivity and Stereoselectivity in Benzamide Chemical Reactions

Regioselectivity: This refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of substituted benzamides, the existing substituents can direct incoming reagents to specific positions on the aromatic ring. For instance, in the metalation of 3,5-dichloro-N,N-diethylbenzamide, an unexpected regioselectivity was observed where the metalation occurred at the 4-position (para to the amide group) rather than the expected ortho position. scirp.org The regioselectivity in nucleophilic substitution reactions of pentafluoropyridine (B1199360) with hydroxybenzaldehydes has also been shown to be dependent on reaction conditions. rsc.org

Stereoselectivity: This is the property of a chemical reaction in which a single reactant forms an unequal mixture of stereoisomers. While less commonly discussed for simple benzamide reactions, stereoselectivity becomes crucial in more complex transformations, such as cycloaddition reactions. For example, the [3+2] cycloaddition reaction between a nitrone and 2-propynamide has been investigated from a theoretical perspective to understand its stereoselectivity and regioselectivity. nih.govnih.gov

The following table summarizes key concepts in regioselectivity and stereoselectivity relevant to benzamide derivatives.

| Concept | Definition | Example in Benzamide Chemistry |

| Regioselectivity | The preference of a reaction to occur at a particular position or region of a molecule. | Metalation of 3,5-dichlorobenzamides showing preference for either ortho or para positions depending on the amide substitution. scirp.org |

| Stereoselectivity | The formation of an unequal mixture of stereoisomers during a chemical reaction. | Theoretical studies of cycloaddition reactions involving benzamide-related structures to predict the preferred stereoisomeric product. nih.govnih.gov |

Computational Chemistry and Theoretical Studies of 3 Amino 5 Methylbenzamide;hydrochloride

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in computational chemistry for determining the electronic structure and optimized molecular geometry of compounds. nih.govresearchcommons.org DFT methods are employed to solve the Schrödinger equation for a molecule, providing information about electron distribution and molecular energy. For 3-Amino-5-methylbenzamide (B1523895);hydrochloride, the geometry is optimized to find the most stable, lowest-energy conformation. researchgate.net These calculations serve as the foundation for further analysis, including vibrational frequencies, electronic properties, and reactivity. researchgate.net The DFT method, often paired with a basis set like 6-311++G(d,p), is used to accurately model the compound's structure. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. mdpi.com

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for determining molecular stability. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and polarizable. mdpi.comirjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. nih.govresearchgate.net These descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as χ² / (2η).

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Chemical Softness (S) | 1/η | Measure of reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are used in computational chemistry to simulate the effects of a solvent without explicitly modeling individual solvent molecules. In these models, the solvent is represented as a continuous medium with a specific dielectric constant.

For 3-Amino-5-methylbenzamide;hydrochloride, studying solvent effects is important for understanding its behavior in aqueous biological environments or in various solvents used during synthesis. The presence of a polar solvent can affect the molecule's geometric parameters, dipole moment, and the energies of its frontier orbitals. Generally, polar solvents tend to stabilize charged or highly polar species, which can influence conformational preferences and reactivity. Investigations show that intermolecular interactions between a drug and a solvent are reflected in properties like molar refractivity and molecular polarizability.

Molecular Modeling and Dynamics Simulations of Benzamide (B126) Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov For benzamide derivatives, molecular dynamics (MD) simulations are particularly valuable. MD simulations calculate the trajectory of atoms and molecules over time, providing a detailed view of their dynamic behavior. mdpi.com

Starting with an optimized structure, an MD simulation can show how 3-Amino-5-methylbenzamide;hydrochloride moves, flexes, and interacts with its surroundings (like water molecules or a target protein) over a period of nanoseconds or even microseconds. mdpi.com These simulations are essential for understanding the conformational flexibility of the molecule, identifying stable interaction patterns, and calculating thermodynamic properties like binding free energy in drug-protein complexes. nih.gov

Conformational Analysis using Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like 3-Amino-5-methylbenzamide, which has several rotatable bonds (e.g., the C-C bond connecting the ring to the amide group and the C-N bond of the amide), multiple low-energy conformations can exist. nih.gov

Computational methods are used to systematically explore the potential energy surface of the molecule to identify stable conformers. rti.org This can involve rigid or flexible rotations around specific bonds and subsequent energy minimization of the resulting structures. The analysis helps determine the most probable shape of the molecule in different environments, which is critical for its biological activity and how it fits into a receptor's binding site. nih.gov The presence of intramolecular hydrogen bonds can also play a significant role in stabilizing certain conformations. nih.gov

Molecular Docking Studies for Investigating Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.gov

For 3-Amino-5-methylbenzamide;hydrochloride, docking studies would involve placing the molecule into the active site of a relevant target protein. The docking algorithm then samples numerous orientations and conformations of the ligand within the active site, scoring them based on binding affinity or energy. ajchem-a.com The results can predict whether the molecule will bind to the target and reveal the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netnih.gov These studies can guide the design of more potent and selective derivatives.

| Interaction Type | Potential Functional Groups Involved | Importance |

|---|---|---|

| Hydrogen Bonding | Amine (-NH3+), Amide (-CONH2) | Key for binding specificity and affinity |

| Hydrophobic Interactions | Benzene (B151609) ring, Methyl group (-CH3) | Contributes to binding stability |

| Electrostatic/Ionic Interactions | Ammonium (B1175870) group (-NH3+) | Strong interaction with charged residues in the active site |

| Pi-Stacking | Benzene ring | Interaction with aromatic amino acid residues |

Prediction of Synthetic Accessibility and Reaction Energetics

Computational chemistry can also be used to evaluate the feasibility of synthesizing a molecule. Synthetic accessibility (SA) scores are calculated using algorithms that analyze a molecule's structure and compare it to known chemical reactions and commercially available starting materials. mdpi.com A molecule is considered easier to synthesize if it can be constructed in fewer steps from readily available precursors. These tools can help prioritize molecules in drug discovery pipelines.

Structure Activity Relationship Sar Investigations of 3 Amino 5 Methylbenzamide Analogues

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and drug discovery, aiming to decipher how the chemical structure of a compound influences its biological activity. For analogues of 3-Amino-5-methylbenzamide (B1523895), SAR studies involve systematic modifications to understand the molecular features essential for their function and to optimize their properties for academic and therapeutic applications.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Utilization of 3-Amino-5-methylbenzamide (B1523895) in the Construction of Complex Organic Molecules

The benzamide (B126) scaffold, of which 3-Amino-5-methylbenzamide is a representative, is fundamental to the synthesis of numerous complex organic molecules. The amino group provides a nucleophilic center, enabling reactions such as acylation, alkylation, and diazotization, which pave the way for the introduction of new functional groups and the extension of the molecular framework. The amide portion of the molecule can also participate in various chemical transformations or be modified to influence the electronic properties of the aromatic ring.

For instance, substituted benzamides are key intermediates in the preparation of insecticides. google.comgoogle.com The synthesis of compounds like 2-amino-5-chloro-N,3-dimethylbenzamide, a precursor to the insecticide chlorantraniliprole, highlights a synthetic pathway where a related substituted aminobenzamide undergoes chlorination and other modifications. google.comgoogle.com This demonstrates a strategic approach where the inherent reactivity of the aminobenzamide core is harnessed to build a complex agrochemical. The synthesis involves steps such as nitration, reduction of the nitro group to an amine, and subsequent reactions to build the final product, showcasing the utility of the aminobenzamide template. google.comgoogle.com

The general synthetic utility is further demonstrated in the preparation of various biologically active compounds where the benzamide core is a central feature. Research has shown that benzamide derivatives can be synthesized efficiently and serve as precursors for molecules with potential anti-fatigue effects or as allosteric modulators of receptors. nih.gov

Development of New Synthetic Routes Leveraging Benzamide Scaffolds

The development of novel and efficient synthetic methodologies is a cornerstone of modern organic chemistry, and benzamide scaffolds are often central to these innovations. Researchers continuously seek to create more environmentally friendly and high-yielding pathways to valuable compounds. nih.gov New routes for synthesizing benzamide derivatives often focus on improving efficiency and reducing waste. For example, one novel method involves treating a substituted benzoic acid with N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) and then reacting the intermediate with an amine, a process that can be purified by simple recrystallization, offering an efficient and greener alternative to traditional methods. nih.gov

Another area of development is the synthesis of sulfamoyl benzamide derivatives, which have been investigated as potential glucokinase activators for managing type 2 diabetes. researchgate.net The synthetic route for these compounds starts from a substituted benzoic acid and involves several key steps, including chlorosulfonation, amidation, and reaction with thionyl chloride, demonstrating the modularity of the benzamide scaffold in building a library of potential therapeutic agents. researchgate.net

| Starting Material | Reagents | Key Transformation | Resulting Scaffold | Ref |

| Substituted Benzoic Acids | NHS-TFA, Piperidine | Amidation | 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine | nih.gov |

| 3-Nitrobenzoic Acid | Chlorosulphonic acid, Amines | Chlorosulfonation, Amidation | Sulfamoyl Benzamide Derivatives | researchgate.net |

| Toluene | N-hydroxyphthalimide, Cobalt acetylacetonate, Cl2, Grignard reagent, HNO3 | Oxidation, Halogenation, Methylation, Nitration | 2-nitro-3-methyl-5-chlorobenzoic acid | google.com |

Precursor in the Synthesis of Diverse Heterocyclic Systems

The structure of 3-Amino-5-methylbenzamide makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The primary amino group can act as a nucleophile to react with various electrophiles, leading to cyclization reactions that form rings containing nitrogen and other heteroatoms. These heterocyclic systems are prevalent in medicinal chemistry and materials science.

Amino-substituted precursors are frequently used to build complex heterocyclic frameworks. For example, 3-aminoquinazolinone derivatives, which can be synthesized from amino acids, serve as precursors for further cyclizations to create fused heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones. nih.gov The synthesis involves condensing the amino group with aldehydes to form Schiff bases, which then undergo intramolecular cyclization. nih.gov

Similarly, benzamide-based 5-aminopyrazoles are synthesized and used to create fused heterocycles such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govresearchgate.netacs.orgtriazines, some of which have shown significant antiviral activity. acs.org The synthesis involves reacting a benzamide derivative with hydrazine, followed by cyclization reactions. acs.org The versatility of the amino group in compounds like 3-Amino-5-methylbenzamide allows it to be a key component in multicomponent reactions, leading to the efficient construction of complex heterocyclic libraries. researchgate.net

| Precursor | Reagents | Resulting Heterocycle | Application/Significance | Ref |

| Benzoyl isothiocyanate, Malononitrile, Hydrazine | Alkyl halides | Benzamide-based 5-aminopyrazoles | Antiviral activity | acs.org |

| 3-Aminoquinazolinone | p-Chlorobenzaldehyde | Schiff's Base | Intermediate for further cyclization | nih.gov |

| 3-Amino-5-methylisoxazole | Pyruvic acid derivatives | Furanones and Pyrrolones | Selective synthesis of heterocycles | researchgate.net |

Strategic Intermediate in the Synthesis of Agrochemicals and Fine Chemicals

Substituted aminobenzamides are valuable strategic intermediates in the production of high-value chemicals, including agrochemicals and fine chemicals. Their functional groups can be manipulated in a stepwise fashion to build complex target molecules with high precision and yield.

The broader class of benzamides also serves as intermediates for pharmaceuticals, highlighting their importance in fine chemical manufacturing. google.com The ability to introduce various substituents onto the benzamide ring allows for the fine-tuning of the molecule's properties for specific applications, whether in agriculture or medicine.

Future Research Directions and Emerging Paradigms in 3 Amino 5 Methylbenzamide Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of benzamides, a cornerstone of medicinal and materials chemistry, is undergoing a significant transformation towards greener and more efficient methodologies. Future research into the synthesis of 3-Amino-5-methylbenzamide (B1523895) hydrochloride will likely focus on moving beyond traditional batch chemistries that often rely on stoichiometric activating reagents and harsh conditions.

Sustainable and Catalytic Approaches: Green chemistry principles are at the forefront of modern synthetic organic chemistry. rhhz.net For the synthesis of 3-Amino-5-methylbenzamide, this translates to the exploration of catalytic methods that minimize waste and energy consumption. nih.gov Boronic acid catalysis, for instance, has emerged as a promising method for direct amidation by facilitating the removal of water. rhhz.net Another sustainable approach involves the use of reusable Brønsted acidic ionic liquids, which can serve as both the catalyst and the solvent, simplifying purification and reducing the process mass intensity (PMI). acs.org

Biocatalytic Synthesis: The use of enzymes in amide bond formation is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.gov ATP-dependent amide bond synthetases, for example, can catalyze the formation of amides from carboxylic acids and amines in aqueous media. acs.orgnih.gov Future research could involve engineering or discovering enzymes that can efficiently produce 3-Amino-5-methylbenzamide, potentially leading to a more environmentally benign synthetic route. Nitrile synthetase enzymes, which convert carboxylic acids to nitriles via an amide intermediate, could also be rationally engineered to halt the reaction at the amide stage, providing a novel biocatalytic pathway. sioc-journal.cn

Innovative Technologies: Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scale-up. ncert.nic.innih.gov The synthesis of benzamide (B126) derivatives in continuous flow reactors can lead to higher yields and purity in shorter reaction times. ncert.nic.inresearchgate.net Microwave-assisted synthesis is another technology that can accelerate amide bond formation, often leading to cleaner reactions and improved yields. mdpi.com

The table below summarizes potential novel synthetic methodologies applicable to 3-Amino-5-methylbenzamide.

| Methodology | Key Advantages | Potential Application to 3-Amino-5-methylbenzamide |

| Green Catalysis | Reduced waste, milder conditions, use of reusable catalysts. rhhz.netacs.org | Direct amidation of 3-amino-5-methylbenzoic acid using boronic acid or ionic liquid catalysts. |

| Biocatalysis | High selectivity, aqueous reaction media, environmentally friendly. nih.govacs.org | Enzymatic synthesis from precursors using engineered amide bond synthetases or nitrile synthetases. sioc-journal.cnresearchgate.net |

| Flow Chemistry | Improved safety and control, scalability, higher efficiency. ncert.nic.innih.gov | Continuous production with in-line purification, minimizing handling of intermediates. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields and purity. mdpi.com | Accelerated synthesis from 3-amino-5-methylbenzoic acid and an amine source. |

Advanced Characterization Techniques for Elucidating Subtle Structural Features

A deep understanding of the three-dimensional structure and subtle electronic properties of 3-Amino-5-methylbenzamide hydrochloride is crucial for predicting its reactivity and biological interactions. Future research will leverage a suite of advanced characterization techniques to move beyond routine analysis.

Single-Crystal X-ray Diffraction: This technique remains the gold standard for unambiguously determining the solid-state structure of a molecule. nih.gov For 3-Amino-5-methylbenzamide hydrochloride, X-ray crystallography can provide precise information on bond lengths, bond angles, and the conformation of the molecule. nih.gov Furthermore, it can reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which are critical for understanding its physical properties. rhhz.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced NMR techniques can provide deeper insights. nih.gov For instance, ¹⁵N NMR spectroscopy could be employed to probe the electronic environment of the nitrogen atoms in the amino and amide groups. researchgate.net Two-dimensional NMR techniques, such as HMBC and COSY, can be used to confirm structural assignments and elucidate through-bond connectivities. nih.gov Solid-state NMR could also be used to study the structure and dynamics of the compound in its crystalline form.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of 3-Amino-5-methylbenzamide hydrochloride. nih.gov Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can provide valuable structural information. ncert.nic.in Emerging techniques in mass spectrometry could also be used to study its interactions with other molecules, such as proteins. wikipedia.org

Vibrational Spectroscopy and Computational Synergy: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule and can be used to identify functional groups and probe intermolecular interactions. mdpi.com When combined with computational methods, such as Density Functional Theory (DFT), a more detailed understanding of the vibrational spectra can be achieved, allowing for the assignment of specific vibrational modes to particular structural features. mdpi.com

| Technique | Information Gained | Relevance to 3-Amino-5-methylbenzamide HCl |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, intermolecular interactions. rhhz.netnih.gov | Definitive structural elucidation and understanding of solid-state packing. |

| Advanced NMR Spectroscopy | Detailed electronic environment of nuclei, through-bond connectivities. researchgate.netnih.gov | Probing the electronic character of the amino and amide groups. |

| High-Resolution Mass Spectrometry | Elemental composition, fragmentation patterns. ncert.nic.innih.gov | Unambiguous confirmation of molecular formula and structural analysis. |

| Vibrational Spectroscopy with DFT | Identification of functional groups, analysis of intermolecular interactions. mdpi.com | Detailed understanding of the vibrational properties and hydrogen bonding network. |

Mechanistic Studies of Under-explored Reactions involving Benzamide Derivatives

The functional groups present in 3-Amino-5-methylbenzamide—an aromatic amine, a methyl group, and a primary amide—offer multiple sites for chemical transformation. Future research will likely focus on exploring the reactivity of this scaffold under novel, mechanistically intriguing reaction conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. sioc-journal.cn For benzamide derivatives, this has enabled novel transformations such as C–H arylation and N-dealkylation. nih.gov Mechanistic studies in this area could explore the generation of radical intermediates from 3-Amino-5-methylbenzamide and their subsequent reactivity. The interplay between the electron-donating amino and methyl groups on the aromatic ring could lead to unique regioselectivity in photocatalytic C-H functionalization reactions. nih.gov

Electrochemistry: Electrochemical methods offer a sustainable alternative to chemical oxidants and reductants for driving chemical reactions. rhhz.net The electrochemical α-oxygenation of amides to form benzimides has been reported, proceeding through a radical pathway. rhhz.net Investigating the electrochemical behavior of 3-Amino-5-methylbenzamide could uncover new synthetic routes to novel derivatives. Mechanistic studies would focus on determining the oxidation and reduction potentials and identifying the reactive intermediates generated at the electrode surface. The electrochemical formation of amide bonds from aldehydes and amines also presents a green synthetic avenue worth exploring. acs.orgmdpi.com

Transition Metal-Catalyzed C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical approach to constructing complex molecules. nih.gov Rhodium(III)-catalyzed C-H activation of benzamides has been used to synthesize γ-lactams. acs.org Mechanistic investigations could focus on the directing-group ability of the amide in 3-Amino-5-methylbenzamide to achieve regioselective C-H functionalization of the aromatic ring. Competition experiments and kinetic isotope effect studies could shed light on the turnover-limiting step and the nature of the organometallic intermediates. acs.org

| Reaction Type | Potential Transformation of 3-Amino-5-methylbenzamide | Mechanistic Questions to Explore |

| Photoredox Catalysis | C-H functionalization of the aromatic ring or methyl group. nih.govnih.gov | Role of substituents on radical generation and regioselectivity. |

| Electrochemistry | Oxidation of the amino group or C-H bonds; synthesis of new heterocycles. rhhz.netacs.org | Identification of electrochemically generated intermediates and reaction pathways. |

| C-H Activation | Regioselective introduction of new functional groups on the benzene (B151609) ring. nih.govacs.org | Directing group effects of the amide and amino groups; nature of the metallacyclic intermediates. |

Computational Design and Predictive Modeling of Benzamide Analogues

The integration of computational chemistry into the research and development pipeline has accelerated the discovery of new molecules with desired properties. For 3-Amino-5-methylbenzamide, in silico methods can guide the design of novel analogues for a wide range of applications, particularly in medicinal chemistry. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the three-dimensional structure of a molecule and its biological activity. acs.org By building a statistically significant QSAR model based on a series of 3-Amino-5-methylbenzamide analogues, researchers can predict the activity of yet-to-be-synthesized compounds and identify the key structural features that contribute to their potency. researchgate.netlibretexts.org

Pharmacophore Modeling and Virtual Screening: A pharmacophore model defines the essential spatial arrangement of functional groups necessary for a molecule to interact with a specific biological target. researchgate.net By developing a pharmacophore model based on known active benzamides, large compound libraries can be virtually screened to identify new potential hits with a similar interaction profile. acs.org This approach can significantly reduce the time and cost associated with experimental high-throughput screening.

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein. nih.gov For analogues of 3-Amino-5-methylbenzamide, docking studies can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time, providing a more dynamic picture of the binding event. acs.org

Predictive Modeling of Physicochemical Properties: Computational tools can also be used to predict important physicochemical properties of novel benzamide analogues, such as solubility, lipophilicity (logP), and metabolic stability (ADME properties). rhhz.net These predictions can help to prioritize the synthesis of compounds with favorable drug-like properties.

| Computational Method | Application to 3-Amino-5-methylbenzamide Analogues | Predicted Outcomes |

| 3D-QSAR | Correlating structural features with biological activity. acs.orgresearchgate.net | Predictive models for activity; identification of key functional groups. |

| Pharmacophore Modeling | Identifying essential features for target interaction; virtual screening. researchgate.net | Discovery of novel scaffolds with potential biological activity. |

| Molecular Docking | Predicting binding modes within a biological target. nih.govnih.gov | Understanding key intermolecular interactions; guiding lead optimization. |

| Molecular Dynamics | Assessing the stability of ligand-protein complexes. acs.org | Dynamic view of binding; refinement of docking predictions. |

| ADME Prediction | In silico estimation of drug-like properties. rhhz.net | Prioritization of synthetic targets with favorable pharmacokinetic profiles. |

Expanding the Utility of 3-Amino-5-methylbenzamide as a Versatile Synthetic Platform

The inherent functionality of 3-Amino-5-methylbenzamide makes it an attractive starting material for the synthesis of more complex molecules. Future research is expected to leverage its reactive sites—the aromatic amine, the amide, and the C-H bonds of the aromatic ring and methyl group—to construct a diverse array of novel compounds.

Synthesis of Heterocyclic Scaffolds: Aminobenzamides are valuable precursors for the synthesis of various heterocyclic systems. For instance, the reaction of o-aminobenzamides with benzyl amines or other reagents can lead to the formation of quinazolinones, a class of compounds with a wide range of biological activities. rhhz.netacs.org Future work could explore the cyclization reactions of 3-Amino-5-methylbenzamide to generate novel heterocyclic frameworks.

Derivatization of the Amino Group: The primary amino group is a versatile handle for introducing a wide range of functional groups. Acylation, alkylation, and sulfonylation reactions can be used to generate a library of N-substituted derivatives. ncert.nic.in These modifications can be used to modulate the physicochemical and biological properties of the parent molecule, as has been demonstrated in the development of novel enzyme inhibitors. nih.gov

Functionalization of the Aromatic Ring: The amino and methyl groups on the benzene ring influence its reactivity in electrophilic aromatic substitution reactions. This allows for the regioselective introduction of additional substituents, such as halogens or nitro groups, which can then be further manipulated. For example, halogenated aminobenzamides can serve as building blocks in cross-coupling reactions to form more complex biaryl structures.

Use in Peptide and Polymer Synthesis: The amino and amide functionalities of 3-Amino-5-methylbenzamide make it a potential building block for the synthesis of peptidomimetics and functional polymers. researchgate.net Its incorporation into larger molecular architectures could impart specific conformational constraints or recognition properties.

The table below outlines potential synthetic transformations for expanding the utility of 3-Amino-5-methylbenzamide.

| Reactive Site | Transformation | Potential Products |

| Amino and Amide Groups | Cyclization with suitable reagents | Quinazolinones and other heterocyclic systems rhhz.netacs.org |

| Amino Group | Acylation, alkylation, sulfonylation | N-substituted derivatives with modified properties ncert.nic.innih.gov |

| Aromatic Ring | Electrophilic aromatic substitution | Halogenated or nitrated intermediates for further functionalization |

| Entire Molecule | Incorporation as a building block | Peptidomimetics, functional polymers, and complex molecular scaffolds researchgate.net |

Q & A

How can researchers optimize the synthesis of 3-Amino-5-methylbenzamide hydrochloride to improve yield and purity?

Answer:

Synthesis optimization typically involves adjusting reaction parameters such as solvent choice, temperature, and stoichiometry. For benzamide derivatives, substitution reactions using amines or alkoxides under basic conditions (e.g., NaOH or K₂CO₃) are common . Ethanol or methanol solvents enhance solubility and facilitate hydrochloride salt formation . To improve purity, recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel (using a gradient elution of ethyl acetate and hexane) is recommended. Monitoring reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) ensures intermediate control. For scaled-up production, continuous flow reactors may enhance consistency .

What spectroscopic techniques are most effective for characterizing the structural integrity of 3-Amino-5-methylbenzamide hydrochloride?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–7.5 ppm for substituted benzene) and carbonyl resonance (δ ~168 ppm for amide C=O) .

- FT-IR : Validate amide bonds (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and hydrochloride formation (broad O-H/N-H stretches around 2500–3000 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 169.1 [M-Cl]+ and 205.1 [M+H]+ confirm molecular weight (C₈H₁₁ClN₂O; MW 204.64 g/mol) .

- XRD : Resolve crystal packing and hydrogen-bonding networks, critical for polymorph identification .

What are the common challenges in interpreting crystallographic data for benzamide derivatives, and how can they be addressed?

Answer:

Challenges include:

- Disorder in aromatic rings : Mitigate by collecting data at low temperatures (100 K) to reduce thermal motion .

- Hydrogen atom positioning : Use SHELXL refinement with riding models or neutron diffraction for precise H-atom localization .

- Polymorphism : Perform differential scanning calorimetry (DSC) to identify thermal transitions and correlate with XRD patterns. Cross-validate with solid-state NMR to distinguish polymorphs .

How can conflicting results in biological activity assays of 3-Amino-5-methylbenzamide hydrochloride be systematically analyzed?

Answer:

Contradictions often arise from assay conditions or impurity interference. Follow these steps:

- Dose-response curves : Validate activity across concentrations (e.g., 1–100 µM) to rule out false positives/negatives .

- Purity verification : Re-test compounds after HPLC purification (>98% purity) to exclude byproduct effects .

- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., HIV protease) and compare with experimental IC₅₀ values .

- Control experiments : Include known inhibitors (e.g., ritonavir for antiviral assays) to calibrate assay sensitivity .

What computational approaches are recommended for predicting the reactivity of 3-Amino-5-methylbenzamide hydrochloride in novel synthetic pathways?

Answer:

- DFT Calculations : Use Gaussian 16 to model transition states and activation energies for substitution reactions (e.g., B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using GROMACS .

- QSAR Models : Train models with datasets of benzamide derivatives to predict bioactivity or solubility (e.g., Random Forest regression with RDKit descriptors) .

How should researchers handle discrepancies between theoretical and experimental solubility data for 3-Amino-5-methylbenzamide hydrochloride?

Answer:

- Experimental validation : Measure solubility in buffered solutions (pH 1–7.4) via UV-Vis spectroscopy (λmax ~270 nm) .

- Computational adjustment : Refine COSMO-RS predictions by incorporating ionic strength and counterion effects (Cl⁻) .

- pH-solubility profiling : Use Henderson-Hasselbalch equations to account for protonation states (pKa ~4.2 for the amino group) .

What strategies are effective in scaling up the synthesis of 3-Amino-5-methylbenzamide hydrochloride while maintaining reproducibility?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progression in real time .

- Design of Experiments (DoE) : Optimize parameters (temperature, stirring rate) via response surface methodology (RSM) .

- Quality control : Use LC-MS to batch-test intermediates and final products against reference standards (retention time ~8.2 min in 70:30 acetonitrile/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.